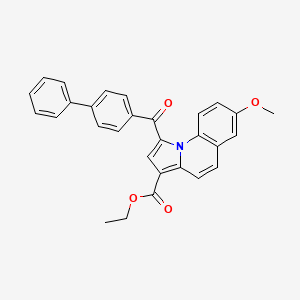
Ethyl 1-((1,1'-biphenyl)-4-ylcarbonyl)-7-methoxypyrrolo(1,2-A)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-((1,1’-bifenil)-4-ilcarbonil)-7-metoxipirrolo(1,2-A)quinolina-3-carboxilato de etilo es un compuesto orgánico complejo con una estructura única que combina un grupo bifenilo, una parte de quinolina y un grupo funcional éster.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-((1,1’-bifenil)-4-ilcarbonil)-7-metoxipirrolo(1,2-A)quinolina-3-carboxilato de etilo normalmente implica varios pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:
Formación del grupo bifenilo: Esto se puede lograr mediante una reacción de acoplamiento de Suzuki entre un derivado de benceno halogenado y un ácido borónico.
Construcción de la parte de quinolina: El anillo de quinolina se puede sintetizar a través de una reacción de Pfitzinger, que implica la condensación de un derivado de ácido antranílico con un aldehído.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol en condiciones ácidas para formar el éster etílico.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de cribado de alto rendimiento para identificar los mejores catalizadores y disolventes, así como la implementación de reactores de flujo continuo para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-((1,1’-bifenil)-4-ilcarbonil)-7-metoxipirrolo(1,2-A)quinolina-3-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo se puede oxidar a un grupo hidroxilo utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo carbonilo se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El grupo bifenilo puede sufrir reacciones de sustitución aromática electrofílica, como nitración o halogenación, utilizando reactivos como el ácido nítrico o los halógenos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Ácido nítrico para la nitración, bromo para la bromación.
Productos principales
Oxidación: Formación de un derivado hidroxilo.
Reducción: Formación de un derivado alcohólico.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
El 1-((1,1’-bifenil)-4-ilcarbonil)-7-metoxipirrolo(1,2-A)quinolina-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Se puede utilizar como compuesto principal para el desarrollo de nuevos fármacos, particularmente aquellos dirigidos al cáncer o enfermedades infecciosas.
Ciencia de materiales: Su estructura única lo convierte en un candidato para el desarrollo de semiconductores orgánicos o diodos emisores de luz (LED).
Estudios biológicos: Se puede utilizar como una sonda para estudiar las interacciones entre moléculas pequeñas y macromoléculas biológicas, como proteínas o ADN.
Mecanismo De Acción
El mecanismo de acción del 1-((1,1’-bifenil)-4-ilcarbonil)-7-metoxipirrolo(1,2-A)quinolina-3-carboxilato de etilo depende de su aplicación específica. En química medicinal, puede actuar uniéndose a objetivos moleculares específicos, como enzimas o receptores, y modulando su actividad. Las partes de bifenilo y quinolina pueden interactuar con bolsillos hidrofóbicos en las proteínas, mientras que el grupo éster puede participar en enlaces de hidrógeno o interacciones electrostáticas.
Comparación Con Compuestos Similares
El 1-((1,1’-bifenil)-4-ilcarbonil)-7-metoxipirrolo(1,2-A)quinolina-3-carboxilato de etilo se puede comparar con otros compuestos que tienen características estructurales similares:
1-((1,1’-bifenil)-4-ilcarbonil)-7-hidroxipirrolo(1,2-A)quinolina-3-carboxilato de etilo: Este compuesto tiene un grupo hidroxilo en lugar de un grupo metoxilo, lo que puede afectar su reactividad e interacciones con objetivos biológicos.
1-((1,1’-bifenil)-4-ilcarbonil)-7-metoxipirrolo(1,2-A)quinolina-3-carboxilato de metilo: Este compuesto tiene un éster metílico en lugar de un éster etílico, lo que puede influir en su solubilidad y propiedades farmacocinéticas.
La singularidad del 1-((1,1’-bifenil)-4-ilcarbonil)-7-metoxipirrolo(1,2-A)quinolina-3-carboxilato de etilo radica en su combinación de características estructurales, que se pueden adaptar para lograr propiedades específicas para diversas aplicaciones.
Propiedades
Número CAS |
853317-54-1 |
|---|---|
Fórmula molecular |
C29H23NO4 |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
ethyl 7-methoxy-1-(4-phenylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C29H23NO4/c1-3-34-29(32)24-18-27(30-25-16-14-23(33-2)17-22(25)13-15-26(24)30)28(31)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-18H,3H2,1-2H3 |
Clave InChI |
MUIRUUNEWUHAFP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)




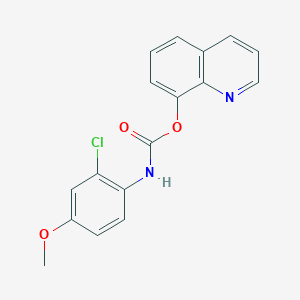

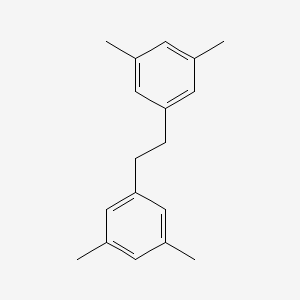


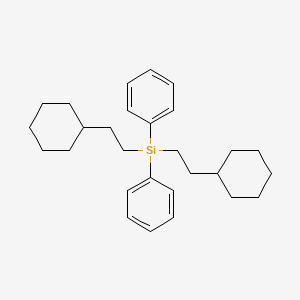
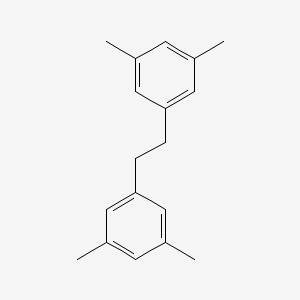
![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)

